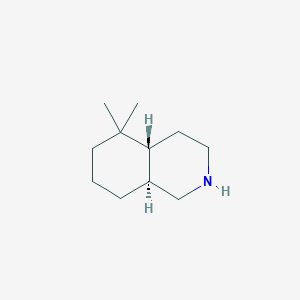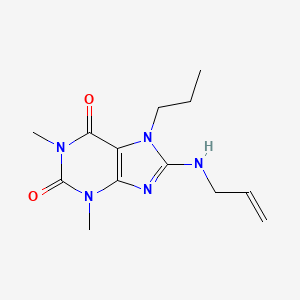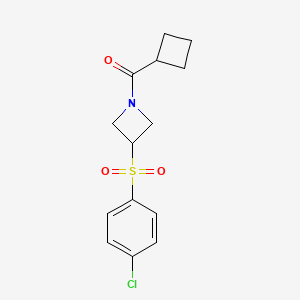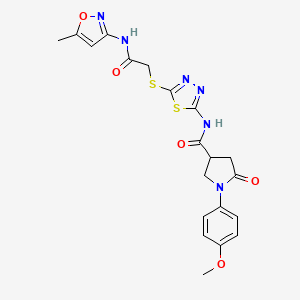
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as DBA-NH-PEG4-OCH3 and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of DBA-NH-PEG4-OCH3 is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. This is believed to be achieved through the activation of caspases and the downregulation of anti-apoptotic proteins. Additionally, DBA-NH-PEG4-OCH3 has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
DBA-NH-PEG4-OCH3 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, DBA-NH-PEG4-OCH3 has been found to have anti-inflammatory and antioxidant properties, which may be attributed to its ability to inhibit the NF-κB signaling pathway. Furthermore, DBA-NH-PEG4-OCH3 has been found to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBA-NH-PEG4-OCH3 in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, DBA-NH-PEG4-OCH3 has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using DBA-NH-PEG4-OCH3 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of DBA-NH-PEG4-OCH3. One potential direction is to explore the compound's potential as a therapeutic agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBA-NH-PEG4-OCH3 and its potential applications in drug discovery. Furthermore, future studies should focus on improving the solubility and bioavailability of DBA-NH-PEG4-OCH3 to enhance its efficacy as a therapeutic agent.
Métodos De Síntesis
DBA-NH-PEG4-OCH3 can be synthesized using various methods, including the use of 2-aminobenzoic acid, 2-mercaptobenzoic acid, and 2-chloroacetyl chloride. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid and 2-mercaptobenzoic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with N-(2-methoxybenzyl)acetamide to form DBA-NH-PEG4-OCH3.
Aplicaciones Científicas De Investigación
DBA-NH-PEG4-OCH3 has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit promising anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, DBA-NH-PEG4-OCH3 has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-8-4-2-6-12(14)10-18-16(20)11-19-17(21)13-7-3-5-9-15(13)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBILOAPTOSGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2784135.png)
![2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2784138.png)






![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2784150.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)

![4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2784154.png)